Potent Anti-Mycobacterial Activity from Derivatives of the 5-Trifluoromethyl-2-carboxylic Acid Scaffold
Derivatization of the 5-(trifluoromethyl)benzo[d]thiazole-2-carboxylic acid scaffold yields potent anti-mycobacterial agents. A series of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, synthesized from the core structure, demonstrated that the 5-trifluoromethyl substitution was optimal for activity against Mycobacterium tuberculosis H37Rv. Six compounds within this series displayed MIC values ranging from 2.35 to 7.94 μM [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | 2.35 - 7.94 μM (for six most active derivatives) |
| Comparator Or Baseline | Other non-fluorinated or regioisomeric benzo[d]thiazole-2-carboxamides from the same study |
| Quantified Difference | The 5-trifluoromethyl series was identified as 'the most promising' and produced the highest number of 'hits' with low micromolar activity, while other analogs exhibited higher MICs (>10 μM) or were inactive. |
| Conditions | In vitro broth microdilution assay against M. tuberculosis H37Rv strain. |
Why This Matters
This data demonstrates that the specific 5-trifluoromethyl-2-carboxylic acid scaffold is a privileged substructure for generating potent anti-tubercular leads, outperforming other substitutions in the same chemotype.
- [1] Pancholia, S., et al. (2016). Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes: Design, synthesis, biological evaluation and 3D-QSAR studies. European Journal of Medicinal Chemistry, 116, 187-199. View Source
